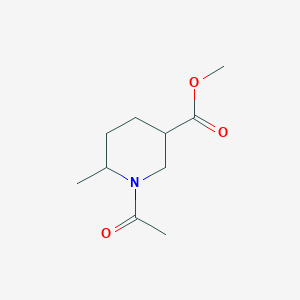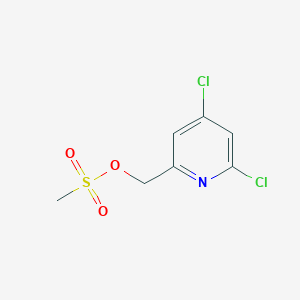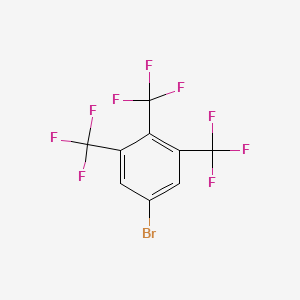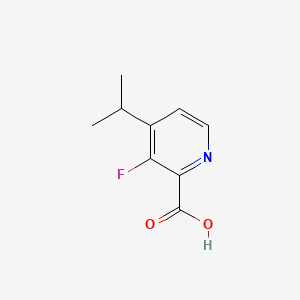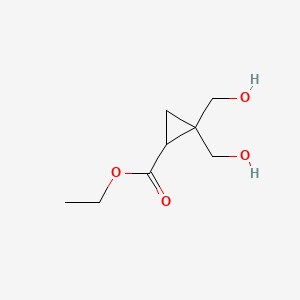
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of ethyl diazoacetate with alkenes in the presence of a rhodium catalyst can yield cyclopropane derivatives. The hydroxymethyl groups can then be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoesThese features facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
1,1-Bis(hydroxymethyl)cyclopropane: Similar structure but lacks the ethyl ester group.
Cyclopropanedimethanol: Contains two hydroxymethyl groups but no ester functionality.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)6-3-8(6,4-9)5-10/h6,9-10H,2-5H2,1H3 |
Clé InChI |
LHFKMMCCXQYDMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
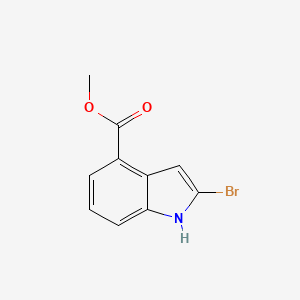
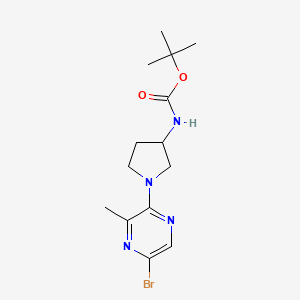
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
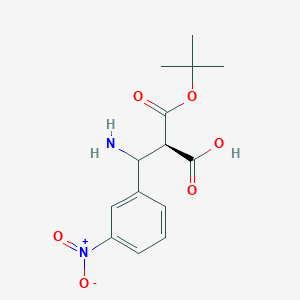
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
